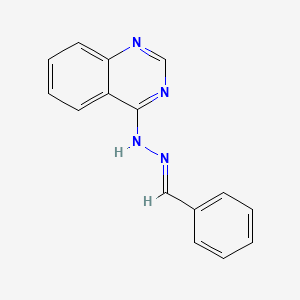
Benzaldehyde 4-quinazolinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde 4-quinazolinylhydrazone is an organic compound with the molecular formula C15H12N4 . It contains a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .
Synthesis Analysis
The synthesis of hydrazones, including this compound, can be achieved by combining suitable aldehydes with hydrazides . One method involves the use of hypochlorite as an oxidant in an organic medium under phase transfer catalysis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The reaction involves the formation and subsequent dimerization of ketyl intermediates .
Physical And Chemical Properties Analysis
This compound is an organic compound with the molecular formula C15H12N4 . It contains a total of 31 atoms, including 12 Hydrogen atoms, 15 Carbon atoms, and 4 Nitrogen atoms .
科学的研究の応用
Synthesis and Chemical Properties
Benzaldehyde 4-quinazolinylhydrazone and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. These compounds serve as key intermediates in constructing fused tetracyclic heterocycles, such as 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones, through Ullmann-type reactions, which are fundamental in organic chemistry for creating complex molecular structures (Dong‐Sheng Chen et al., 2013). This process highlights the efficiency of using such hydrazones in developing fused tetracyclic frameworks, vital for pharmaceuticals and materials science.
Furthermore, the copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes, benzylamines, and sodium azide for the assembly of quinazoline derivatives underscores the versatility of reactions involving benzaldehyde derivatives (Cheng Xu et al., 2016). This method demonstrates an effective strategy for constructing C-N bonds, crucial for developing various bioactive compounds.
Biological Activities
This compound compounds also play a significant role in medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and anti-inflammatory properties. For example, a series of newly synthesized quinazolinone derivatives of hydrazones have been evaluated for their anti-inflammatory and antibacterial activities, showing promise as therapeutic agents (Bhavna Kandpal et al., 2015). This research indicates the potential of this compound derivatives in developing new drugs with anti-inflammatory and antibacterial efficacy.
Moreover, the synthesis and antimicrobial activity of some new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones further illustrate the antimicrobial potential of compounds derived from this compound. These compounds have been tested against various bacterial and fungal strains, providing insights into designing new antimicrobial agents (V. Gupta et al., 2008).
Environmental Applications
In addition to their pharmaceutical applications, derivatives of this compound are used in environmental studies, such as the examination of the transformation products (TPs) of pharmaceuticals like carbamazepine during water treatment processes. Studies have identified benzaldehyde-related quinazoline TPs and evaluated their cytotoxic and genotoxic effects, providing crucial information for assessing the environmental impact of pharmaceutical contaminants (Yingnan Han et al., 2018).
作用機序
Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes) . After inhalation exposure, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes .
Safety and Hazards
Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, is classified as a flammable liquid (Category 4), H227 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . It is harmful if inhaled (Category 4), H332, and may damage fertility or the unborn child (Category 1B), H360 . It is toxic to aquatic life with long-lasting effects (Categories 2), H411 .
将来の方向性
The future directions of Benzaldehyde 4-quinazolinylhydrazone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is of great interest because it enables the formation of highly functionalized, valuable compounds . This could potentially involve this compound or similar compounds.
特性
IUPAC Name |
N-[(E)-benzylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQZQVMBYROFJP-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

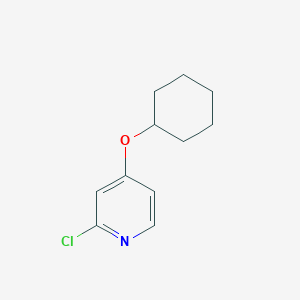
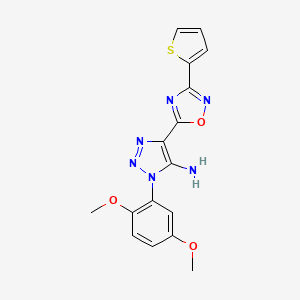
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
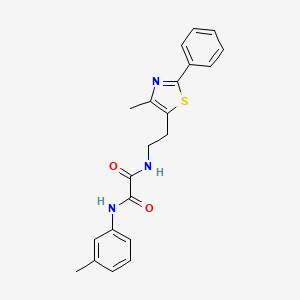
![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)
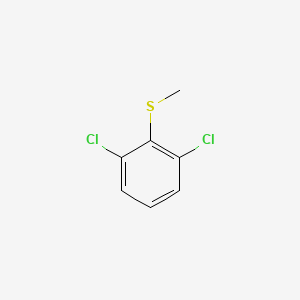
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
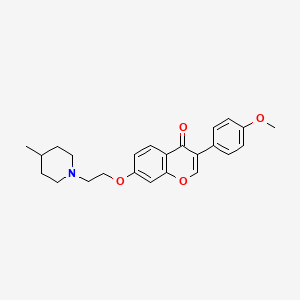
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)
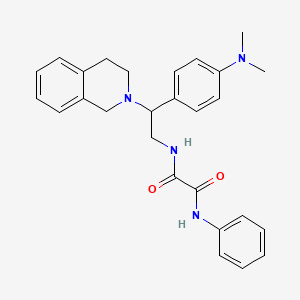

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2987091.png)